molecular formula C22H30N2O B5400541 N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine

N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine

Cat. No. B5400541
M. Wt: 338.5 g/mol
InChI Key: CJZAZAWDSSMGMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.

Scientific Research Applications

N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine has been used extensively in scientific research to investigate the role of mGluR5 in various physiological and pathological processes. For example, studies have shown that N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine can attenuate the development of tolerance to morphine, suggesting that mGluR5 may play a role in opioid tolerance. N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine has also been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that mGluR5 may be a potential target for the treatment of this disease.

Mechanism of Action

N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine selectively binds to and inhibits the activity of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By inhibiting the activity of mGluR5, N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine can modulate the release of neurotransmitters and affect various physiological and pathological processes.
Biochemical and Physiological Effects
N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of glutamate release, and the modulation of neuroinflammation. These effects are thought to be mediated by the inhibition of mGluR5 activity.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine in lab experiments is its high selectivity for mGluR5. This allows researchers to investigate the specific role of this receptor subtype in various physiological and pathological processes. However, one limitation of using N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine is that it may have off-target effects on other receptors or enzymes, which could complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research involving N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine and mGluR5. For example, researchers could investigate the role of mGluR5 in other neurological disorders, such as Parkinson's disease or schizophrenia. Additionally, researchers could investigate the potential therapeutic benefits of targeting mGluR5 in these and other disorders. Finally, researchers could explore the development of new compounds that target mGluR5 with greater selectivity and potency.

Synthesis Methods

N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine can be synthesized using a multi-step process that involves the reaction of 2-bromo-1-(2-phenylethyl)piperidine with 2-methoxyphenylethylamine in the presence of a palladium catalyst. The resulting intermediate is then reduced with sodium borohydride to yield N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine. This synthesis method has been optimized to produce high yields of pure N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine, which is essential for scientific research applications.

properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O/c1-25-22-10-6-5-9-20(22)11-15-23-21-13-17-24(18-14-21)16-12-19-7-3-2-4-8-19/h2-10,21,23H,11-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZAZAWDSSMGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.